5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Overview
Description
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are particularly effective in protecting crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries .
Pharmacokinetics
A related compound’s adme properties have been assessed , suggesting that similar studies might be applicable to this compound.
Result of Action
It’s known that tfmp derivatives show higher fungicidal activity than chlorine and other derivatives .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives suggest that these factors could play a role in its environmental interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The choice of method depends on the desired target compound and the availability of starting materials. The direct fluorination method and the building-block method are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)pyridine-3-carbonitrile
- 2-(Trifluoromethyl)pyridine-3-carbonitrile
- 2,3-dichloro-5-(trifluoromethyl)pyridine
Uniqueness
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-4-15-8-5(1-2-14-8)6(7)3-13/h1-2,4H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYMIGHPGAEBEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679126 |
Source
|
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-58-5 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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